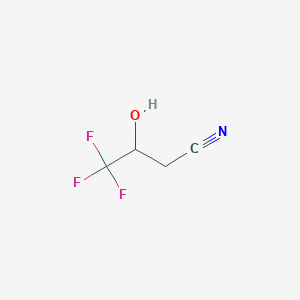4,4,4-Trifluoro-3-hydroxybutanenitrile
CAS No.: 57165-85-2
Cat. No.: VC4850705
Molecular Formula: C4H4F3NO
Molecular Weight: 139.077
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57165-85-2 |
|---|---|
| Molecular Formula | C4H4F3NO |
| Molecular Weight | 139.077 |
| IUPAC Name | 4,4,4-trifluoro-3-hydroxybutanenitrile |
| Standard InChI | InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 |
| Standard InChI Key | NCKPCYRKCHNXIW-UHFFFAOYSA-N |
| SMILES | C(C#N)C(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4,4,4-trifluoro-3-hydroxybutanenitrile (C₄H₅F₃NO) features a hydroxyl group (-OH) at the third carbon, a nitrile group (-CN) at the terminal position, and a trifluoromethyl (-CF₃) group at the fourth carbon. This arrangement creates a polar molecule with significant dipole moments, influencing its solubility and reactivity. The presence of fluorine atoms introduces electron-withdrawing effects, which stabilize the molecule and enhance its metabolic resistance—a trait valuable in pharmaceutical applications .
Hydrogen Bonding and Crystallography
In analogous compounds, such as 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, intramolecular O–H⋯O hydrogen bonds are observed, which stabilize the molecular conformation. Intermolecular hydrogen bonding further facilitates the formation of dimeric structures in the crystalline state . For 4,4,4-trifluoro-3-hydroxybutanenitrile, similar hydrogen bonding between the hydroxyl and nitrile groups is anticipated, though crystallographic data specific to this compound remain unreported.
Physical Properties (Table 1)
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4,4,4-trifluoro-3-hydroxybutanenitrile can be conceptualized through modifications of established methods for related trifluoromethylated compounds. A plausible pathway involves:
-
Nucleophilic Substitution: Reacting a malonate derivative with a trifluoromethylating agent, such as 2,2,2-trifluoroethyl p-toluenesulfonate, under basic conditions. This step introduces the CF₃ group while preserving the nitrile functionality .
-
Decarboxylation: Removing carboxyl groups from intermediates to streamline the carbon backbone. For example, diethyl malonate derivatives undergo decarboxylation in the presence of salts at elevated temperatures (120–130°C) .
-
Reduction and Functionalization: Reducing ester intermediates to alcohols or nitriles using reagents like sodium borohydride, followed by oxidation or substitution to introduce the nitrile group .
Industrial Considerations
Continuous flow reactors and automated systems are advantageous for scaling production, ensuring consistent yields and minimizing byproducts. Solvent selection (e.g., methanol or tetrahydrofuran) and catalyst optimization (e.g., calcium chloride) further enhance efficiency .
Applications in Research and Industry
Pharmaceutical Intermediates
Fluorinated nitriles are pivotal in drug discovery due to their bioisosteric properties. The trifluoromethyl group improves pharmacokinetic profiles by enhancing lipid solubility and resistance to oxidative metabolism. For instance, analogs of 4,4,4-trifluoro-3-hydroxybutanenitrile have been investigated as enzyme inhibitors or antimicrobial agents, though specific studies on this compound are pending .
Materials Science
The compound’s polarity and stability make it a candidate for advanced materials. In polymer chemistry, fluorinated nitriles can act as crosslinking agents or monomers for high-performance resins. Additionally, its hydrogen-bonding capacity may facilitate self-assembly in nanostructured materials .
Biological Activity and Mechanistic Insights
While direct pharmacological data for 4,4,4-trifluoro-3-hydroxybutanenitrile are lacking, structurally similar compounds exhibit notable bioactivity. For example, polyfluorinated β-hydroxy acids demonstrate interactions with enzymatic targets, such as hydrolases and oxidoreductases, through hydrogen bonding and hydrophobic effects . The nitrile group’s electrophilic nature may enable covalent binding to cysteine residues, a mechanism exploited in protease inhibitors .
Future Research Directions
-
Crystallographic Studies: Resolving the crystal structure to elucidate hydrogen-bonding networks and conformational preferences.
-
Pharmacological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory potential in vitro.
-
Process Optimization: Developing greener synthetic routes using biocatalysts or flow chemistry to reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume